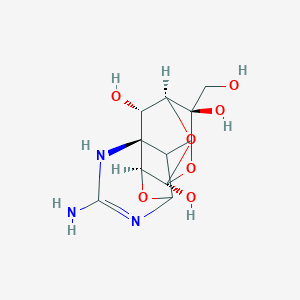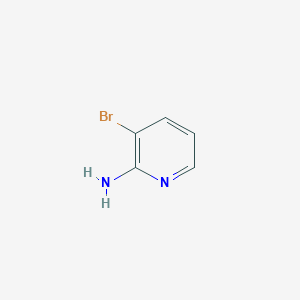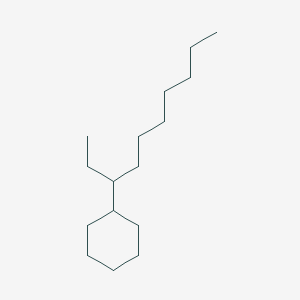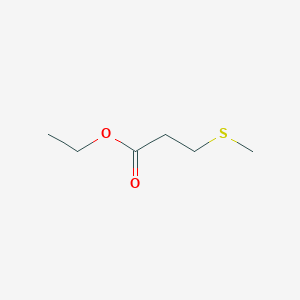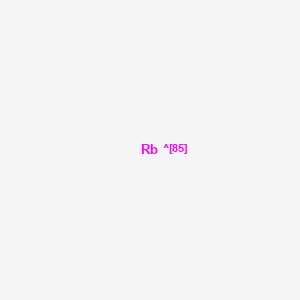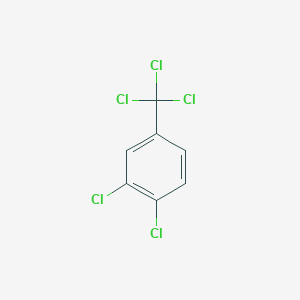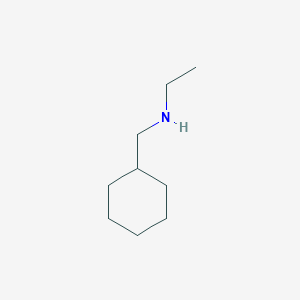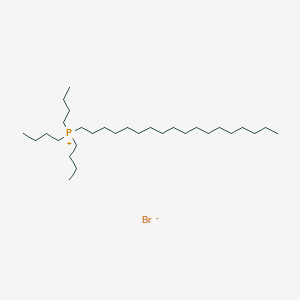
Benzetimide
Overview
Description
Benzetimide is a muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. It is the (-)-enantimorph of dexetimide and is known for its anticholinergic properties . The compound has a molecular formula of C23H26N2O2 and a molecular weight of 362.46 g/mol .
Mechanism of Action
Target of Action
Benzetimide, also known as the (-)-enantimorph of dexetimide , primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
This compound acts as a muscarinic antagonist . This means it binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine, a neurotransmitter. By doing so, it inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other areas of the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can alter the function of various organ systems throughout the body, potentially leading to therapeutic effects. For instance, this compound has been used to treat neuroleptic-induced parkinsonism , a condition characterized by movement and muscle control problems.
Biochemical Analysis
Biochemical Properties
Benzetimide interacts with the muscarinic acetylcholine receptor, acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The nature of this interaction is competitive, as this compound competes with acetylcholine for the same binding site on the receptor .
Cellular Effects
This compound’s antagonistic action on the muscarinic acetylcholine receptor can have various effects on cells. For example, it can inhibit the activation of certain cell signaling pathways that are normally triggered by acetylcholine. This can influence various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the muscarinic acetylcholine receptor. This binding prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of receptor activation. These effects can include changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzetimide can be synthesized through a multi-step process involving the reaction of this compound hydrochloride with sodium bicarbonate in water, followed by extraction with dichloromethane. The organic layer is then dried, filtered, and the solvent is evaporated. The residue is separated into its enantiomers by chiral column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Benzetimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzetimide has several scientific research applications:
Chemistry: Used as a reference compound in the study of muscarinic antagonists.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Explored for its potential in treating neuroleptic-induced parkinsonism and other conditions involving cholinergic dysfunction.
Industry: Utilized in the development of new anticholinergic drugs .
Comparison with Similar Compounds
Dexetimide: The (-)-enantimorph of benzetimide with similar anticholinergic properties.
Meletimide: Another muscarinic antagonist with comparable effects.
Cinperene: Similar in its ability to block pilocarpine-induced lacrimation or salivation.
Uniqueness of this compound: this compound is unique due to its high central anticholinergic potency, making it particularly effective in treating conditions like neuroleptic-induced parkinsonism. Its ability to block muscarinic receptors at submydriatic dose levels sets it apart from other anticholinergics .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046173 | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-33-3 | |
| Record name | Benzetimide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



